

Application Note: Quantification of Tetrahydrocurcumin in Bulk Drug using a Validated HPLC Method

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Compound of Interest

Compound Name: Tetrahydrocurcumin

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Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Tetrahydrocurcumin** (THC) in bulk drug substances. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical procedure for quality control and research purposes. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in a laboratory setting.^{[1][2][3]}

Introduction

Tetrahydrocurcumin is a primary active metabolite of curcumin, the main bioactive compound in turmeric (*Curcuma longa*). It exhibits a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties. Compared to curcumin, THC offers better stability and is colorless, making it a promising compound for pharmaceutical and cosmetic applications. To ensure the quality and consistency of THC as a bulk drug, a validated analytical method for its quantification is essential. This document provides a detailed protocol for a sensitive and cost-effective RP-HPLC method for the estimation of THC.^{[1][2]}

Experimental Materials and Reagents

- **Tetrahydrocurcumin** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/purified)
- Orthophosphoric acid (for pH adjustment)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Jasco PU-2089 HPLC Pump with Jasco-2070 UV/Vis detector or equivalent
Column	Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile: Methanol: Water (40:23:37 % V/V), pH adjusted to 3.0 ± 0.05 with orthophosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
Detection Wavelength	280 nm
Run Time	10 minutes

Protocols

Preparation of Standard Solution

- Accurately weigh 10 mg of **Tetrahydrocannabinol** reference standard.
- Transfer the standard to a 50 mL volumetric flask.
- Add approximately 35 mL of methanol and sonicate to dissolve the standard completely.
- Make up the volume to 50 mL with methanol and mix well.
- From this stock solution, prepare working standards of desired concentrations by further dilution with methanol.

Preparation of Sample Solution (Bulk Drug)

- Accurately weigh a quantity of the **Tetrahydrocannabinol** bulk drug powder equivalent to 10 mg of THC.
- Transfer it to a 50 mL volumetric flask.
- Add approximately 35 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
- Make up the volume to 50 mL with methanol and mix well.
- Filter the solution through a 0.45 μm nylon syringe filter, discarding the first 3-5 mL of the filtrate.
- Further dilute the filtrate with methanol to achieve a concentration within the linear range of the method (e.g., dilute 10 mL to 25 mL with methanol).



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Caption: Experimental workflow for THC quantification.

Method Validation Summary

The analytical method was validated according to ICH guidelines, and the results are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria and typical results are presented below.

Parameter	Acceptance Criteria	Typical Result
Theoretical Plates	> 2000	> 5800
Tailing Factor (Asymmetry)	≤ 2	~ 1.15
% RSD of Retention Time	$\leq 1.0\%$	< 1.0%
% RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Linearity

The linearity of the method was established by analyzing a series of THC standard solutions over a specified concentration range.

Parameter	Result
Linearity Range	4 - 60 µg/mL
Correlation Coefficient (r^2)	≥ 0.999

Accuracy

Accuracy was determined by recovery studies, where a known amount of THC was added to a placebo preparation.

Spiked Concentration Level	% Recovery
50%	98.23 - 99.99%
100%	98.23 - 99.99%
150%	98.23 - 99.99%

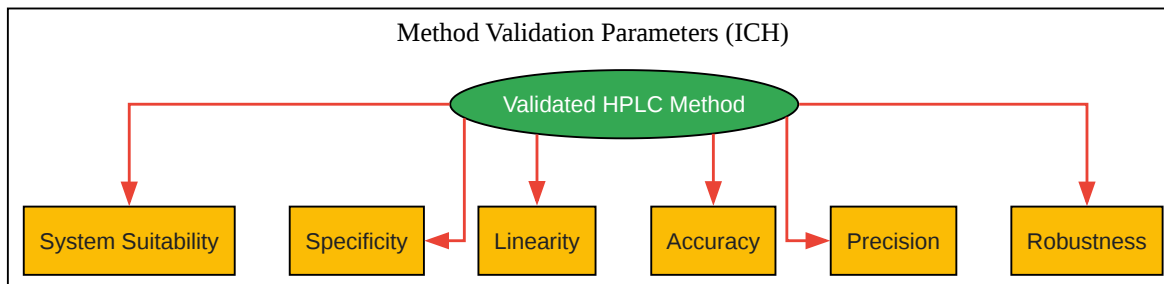
Precision

The precision of the method was evaluated by performing replicate analyses of the same sample.

Precision Type	% RSD
Intra-day Precision	0.272%
Inter-day Precision	0.275%

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions. The method was found to be robust with respect to changes in wavelength, flow rate, and column temperature.



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Caption: Key validation parameters for the HPLC method.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of **Tetrahydrocurcumin** in bulk drug substances. The method has been thoroughly validated and demonstrated to be linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of **Tetrahydrocurcumin**.

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References

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